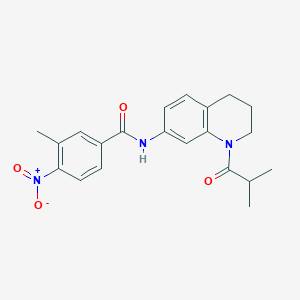

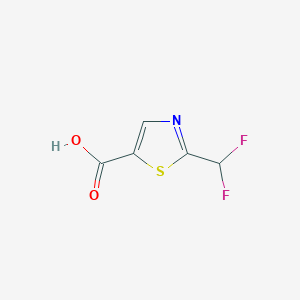

![molecular formula C12H13NO4 B2637176 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid CAS No. 626218-00-6](/img/structure/B2637176.png)

2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Acaricidal Activity

Structural modification of octadecanoic acid-3,4-tetrahydrofuran diester, a derivative related to 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid, has demonstrated significant acaricidal activity. Specifically, benzoic acid-2-benzyloxy-3,4-tetrahydrofuran diester has shown enhanced acaricidal activity, destroying the body structure of mites, dissolving dermal organelles, and ablating nuclear chromatin. This compound's mechanism is linked to interfering with the energy metabolism in Sarcoptes scabiei, impacting crucial processes such as the citric acid cycle, oxidative phosphorylation pathway, and fatty acid metabolism (Li et al., 2022).

Synthesis Pathways

Studies have explored the synthesis pathways involving compounds related to 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid. For instance, the Diels–Alder and dehydration reactions of biomass-derived furan and acrylic acid offer routes to benzoic acid, minimizing side reactions. This protocol involves catalysis by Lewis acidic zeolite catalysts and achieves high turnover frequency and yield (Mahmoud et al., 2015).

Interaction with Amino Acids

The interaction of 3H-furan-2-ones and 4-oxobutanoic acids with 2-(aminophenyl)methanol, a process relevant to the study of compounds similar to 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid, results in the formation of various benzopyrroloxazine derivatives. Quantum-chemical calculations have been used to substantiate the reaction mechanisms, indicating the influence of substrate structure on the resulting compounds (Amalʼchieva et al., 2022).

Antibacterial Activity

Some Schiff bases derived from 4-aminobenzoic acid, structurally related to 2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid, have been synthesized and screened for their potential as antibacterial agents. The study involved evaluating the effects of different solvents and molecular structures on the antibacterial activity against medically important bacterial strains (Parekh et al., 2005).

特性

IUPAC Name |

2-(oxolane-2-carbonylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-11(10-6-3-7-17-10)13-9-5-2-1-4-8(9)12(15)16/h1-2,4-5,10H,3,6-7H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSHSAISLICYDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2637096.png)

![3-benzyl-N-(4-(dimethylamino)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2637102.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2637109.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,5-dimethoxyphenyl)urea](/img/structure/B2637110.png)

![N-(3-chloro-4-methoxyphenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2637111.png)

![8-isobutyl-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2637113.png)

![N-(2-furylmethyl)-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2637115.png)